ピペリジン塩酸塩

概要

説明

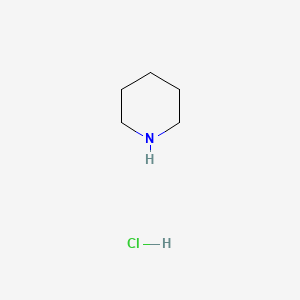

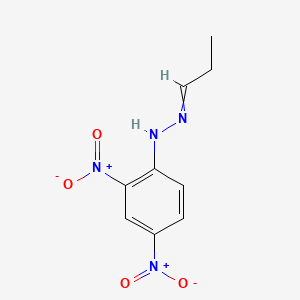

Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . Piperidine hydrochloride is used as an intermediate in the manufacture of active pharmaceutical ingredients like anti-Parkinsonian agent Biperiden; anti-depressant agent Clocapramine hydrochloride and muscle relaxant tolperisone .

Synthesis Analysis

Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it . Both of them obtained piperidine by reacting piperine with nitric acid . Industrially, piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of hexahydro pyridine (piperidine), a compound of psychobiological importance, has been determined in the form of its hydrochloride by the heavy-atom technique, using three-dimensional X-ray data .

Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

科学的研究の応用

抗がん剤としての用途

ピペリジンとその誘導体は、抗がん作用を持つことが観察されています . 乳がん、卵巣がん、胃がん、神経膠腫、肺がん、口腔扁平上皮がん、慢性膵炎、前立腺がん、直腸がん、子宮頸がん、白血病など、さまざまな種類のがんに対して治療効果が期待されています . ピペリジンは、単独で、または一部の新規薬剤と組み合わせて治療した場合、乳がん、前立腺がん、結腸がん、肺がん、卵巣がんなどの癌に対する潜在的な臨床薬として作用します .

抗ウイルス剤としての用途

ピペリジン誘導体は、抗ウイルス剤としても使用されています . さまざまなウイルス性疾患の治療に使用できます。

抗マラリア剤としての用途

ピペリジン誘導体は、抗マラリア剤としての可能性を示しています . マラリアの治療と予防に使用できます。

抗菌剤および抗真菌剤としての用途

ピペリジン誘導体は、抗菌剤および抗真菌剤として使用されてきました . さまざまな細菌感染症や真菌感染症の治療に使用できます。

降圧剤としての用途

ピペリジン誘導体は、降圧剤として使用されています . 高血圧の治療に使用できます。

鎮痛剤および抗炎症剤としての用途

ピペリジン誘導体は、鎮痛剤および抗炎症剤としての可能性を示しています . 痛みと炎症の治療に使用できます。

抗アルツハイマー剤としての用途

ピペリジン誘導体は、抗アルツハイマー剤として使用されています . アルツハイマー病の治療に使用できます。

抗精神病薬および/または抗凝固薬としての用途

ピペリジン誘導体は、抗精神病薬および/または抗凝固薬として使用されています . 精神病の治療と血栓の予防に使用できます。

作用機序

Target of Action

Piperidine hydrochloride, a derivative of piperidine, is known to interact with various targets in the body. It has been found to have significant pharmacological properties, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic effects . The specific targets of piperidine hydrochloride can vary depending on the specific derivative and its intended use.

Mode of Action

The interaction of piperidine hydrochloride with its targets can result in various changes within the body. For instance, piperidine derivatives have been found to inhibit cellular proliferation and migration, induce cell cycle arrest, and lead to cancer cell death . They can also alter redox homeostasis and modulate angiogenesis and the degradation of the extracellular matrix .

Biochemical Pathways

Piperidine hydrochloride can affect several biochemical pathways. For example, it has been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These pathways play a critical role in cell proliferation, survival, and apoptosis, among other cellular processes.

Result of Action

The molecular and cellular effects of piperidine hydrochloride’s action can be quite diverse, depending on the specific derivative and its targets. For instance, piperidine derivatives have been found to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties can lead to various physiological effects, such as improved central nervous system, cardiovascular system, and gastrointestinal tract functions .

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of Piperidine can cause respiratory irritation . Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化学分析

Biochemical Properties

Piperidine hydrochloride plays a significant role in biochemical reactions due to its nucleophilic character. It interacts with various enzymes, proteins, and other biomolecules. For instance, piperidine hydrochloride is known to form adducts with α,β,γ,δ-tetraphenylporphyriniron (II) and protoporphyriniron (II), which are crucial in heme biosynthesis . Additionally, it acts as a base in many reactions, facilitating the formation of peptide bonds and other essential biochemical processes .

Cellular Effects

Piperidine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system, cardiovascular system, and gastrointestinal tract . Piperidine hydrochloride exhibits antioxidant, anti-apoptotic, and anti-inflammatory properties, which contribute to its role in modulating cellular functions and protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, piperidine hydrochloride exerts its effects through several mechanisms. It can inhibit or activate enzymes, bind to specific biomolecules, and alter gene expression. For example, piperidine hydrochloride has been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for cell survival and proliferation . These interactions help in the inhibition of cell migration and the induction of cell cycle arrest, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperidine hydrochloride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to piperidine hydrochloride can lead to changes in cellular metabolism and function, which are important considerations in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of piperidine hydrochloride vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory properties. At high doses, piperidine hydrochloride can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the threshold levels to avoid these adverse effects and ensure the safe use of piperidine hydrochloride in research and therapeutic applications .

Metabolic Pathways

Piperidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized through oxidative deamination and other enzymatic reactions, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels in biological systems .

Transport and Distribution

Within cells and tissues, piperidine hydrochloride is transported and distributed through specific transporters and binding proteins. It is known to interact with various cellular components, affecting its localization and accumulation . Understanding the transport mechanisms of piperidine hydrochloride is essential for elucidating its role in different biological processes and its potential therapeutic applications .

Subcellular Localization

Piperidine hydrochloride exhibits specific subcellular localization, which influences its activity and function. It is often localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its interactions with other biomolecules and its overall biochemical activity .

特性

IUPAC Name |

piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIWYFRREFUNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884223 | |

| Record name | Piperidine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-44-7 | |

| Record name | Piperidine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6091-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MY66P6N3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of piperidine hydrochloride?

A1: The molecular formula of piperidine hydrochloride is C5H11N • HCl, and its molecular weight is 121.6 g/mol. [, , , ]

Q2: Are there any spectroscopic data available for piperidine hydrochloride?

A2: Yes, several studies report spectroscopic data for piperidine hydrochloride and its derivatives. For instance, 1H NMR and 13C NMR data were used to confirm the structure of iloperidone synthesized using (2,4-difluorophenyl)4-yl-piperidine hydrochloride as a starting material. []

Q3: How does modifying the structure of piperidine hydrochloride derivatives impact their activity as kappa opioid analgesics?

A3: Research on (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives suggests that the presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety enhances analgesic activity and kappa opioid receptor affinity. []

Q4: Can you elaborate on the structure-activity relationship of piperidine hydrochloride derivatives as acetylcholinesterase inhibitors?

A4: Studies on 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine (2) derivatives revealed that introducing a phenyl group on the amide nitrogen enhances anti-acetylcholinesterase activity. Additionally, incorporating a rigid isoindolone ring (as in compound 9) resulted in potent activity comparable to the parent compound. []

Q5: What structural features are important for the activity of piperidine hydrochloride derivatives as dopamine transporter inhibitors?

A5: Research on 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP, 1) indicated that monohydroxylated metabolites, particularly compounds 3 and 5, exhibit high affinity for the dopamine transporter, suggesting their potential role in the compound's pharmacology. []

Q6: How do structural modifications affect the selectivity of piperidine hydrochloride derivatives for different muscarinic receptor subtypes?

A6: Studies investigating the muscarinic receptor subtype responsible for facilitating spontaneous contractions in neonatal rat bladders found that both M2 and M3 receptor antagonists were necessary to reverse the effects of physostigmine and carbachol. This suggests that both M2 and M3 receptors contribute to this effect. []

Q7: What structural features contribute to the regional selectivity of NMDA receptor channel blockers derived from piperidine hydrochloride?

A7: Research on NMDA receptor channel blockers, including 1‐[1‐(2‐thienyl)cyclohexyl]‐piperidine hydrochloride (TCP), revealed significant differences in their binding affinities and Hill slopes in the cerebellar granule cell layer compared to forebrain regions. This suggests that cerebellar NMDA receptor ion channels may possess distinct pharmacological properties compared to those in the forebrain, influencing the regional selectivity of these compounds. []

Q8: How do piperidine hydrochloride derivatives interact with vesicular monoamine transporter-2 (VMAT2)?

A8: Studies on S-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine (GZ-11608), a derivative designed to minimize hERG interaction, demonstrated high affinity (Ki = 25 nM) and selectivity for VMAT2. GZ-11608 competitively inhibited methamphetamine-evoked vesicular dopamine release, suggesting a direct interaction with VMAT2 that ultimately reduces dopamine release. []

Q9: What are the downstream effects of inhibiting VMAT2 with compounds like GZ-11608?

A9: By inhibiting VMAT2, GZ-11608 effectively decreased methamphetamine sensitization without affecting striatal dopamine content or exacerbating methamphetamine-induced dopamine depletion. This suggests a potential therapeutic effect without causing significant neurotoxicity. []

Q10: How do kappa opioid agonists like BRL 52656, a piperidine hydrochloride derivative, induce water diuresis?

A10: Research suggests that BRL 52656, which can readily penetrate the blood-brain barrier, induces water diuresis by acting on kappa opioid receptors located behind the blood-brain barrier. These receptors are believed to be involved in inhibiting vasopressin (AVP) secretion, leading to increased water excretion. []

Q11: How does phencyclidine hydrochloride exert its cardiovascular effects?

A11: Studies in isolated guinea pig atria showed that phencyclidine hydrochloride primarily affects the heart's contractile force without significantly impacting coronary flow. This suggests that its cardiovascular effects are primarily mediated through actions on cardiac muscle rather than coronary vasculature. []

Q12: What is known about the stability of piperidine hydrochloride and its derivatives in different formulations?

A12: While specific information on piperidine hydrochloride's stability is limited within these research papers, related studies highlight the importance of formulation strategies in enhancing the stability, solubility, and bioavailability of similar compounds. [, , ]

Q13: What are the potential therapeutic applications of piperidine hydrochloride derivatives?

A13: Research suggests potential applications in various areas, including:

- Pain Management: (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives show promise as highly selective kappa opioid analgesics. []

- Cognitive Disorders and Alzheimer's Disease: Histamine H3 antagonists, some structurally related to piperidine hydrochloride, have been investigated for their potential in treating cognitive disorders and Alzheimer's disease. []

- Methamphetamine Use Disorder: VMAT2 inhibitors like GZ-11608 show promise in reducing methamphetamine self-administration and reinstatement of drug-seeking behaviors, suggesting potential as a treatment for methamphetamine use disorder. []

Q14: Are there any industrial applications of piperidine hydrochloride derivatives?

A14: Beyond pharmaceutical applications, piperidine hydrochloride serves as a crucial intermediate in synthesizing various compounds, including pharmaceuticals, pesticides, and other specialty chemicals. [, , ]

Q15: How is computational chemistry being used to study piperidine hydrochloride and its derivatives?

A15: Computational studies, including conformational analyses and molecular modeling, have been employed to understand the binding interactions of piperidine hydrochloride derivatives with enzymes like acetylcholinesterase. [] These studies help elucidate the structural features essential for potent inhibition and guide the design of novel inhibitors.

Q16: Have any quantitative structure-activity relationship (QSAR) models been developed for piperidine hydrochloride derivatives?

A16: Yes, QSAR studies have been conducted on certain piperidine hydrochloride derivatives, such as the (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine series, to establish relationships between physicochemical properties and kappa opioid analgesic activity. [] These models can be valuable tools for predicting the activity of novel analogues and guiding further drug design efforts.

Q17: What are some potential concerns regarding the toxicity of piperidine hydrochloride derivatives?

A17: While some piperidine hydrochloride derivatives show promise in preclinical studies, potential toxicity needs thorough investigation. For example, GZ-793A, a VMAT2 inhibitor, exhibited hERG channel inhibition, raising concerns about potential cardiotoxicity. Subsequent modifications led to the development of GZ-11608, which showed reduced hERG interaction and improved safety profiles. []

Q18: What are the ethical considerations surrounding the use of compounds like ketamine, a derivative of piperidine, that can induce dissociative anesthesia and hallucinations?

A18: The use of ketamine, particularly in adults, raises ethical concerns regarding informed consent and the potential for psychological distress due to its dissociative effects. [] Balancing the potential benefits of the drug with the risks and ensuring proper patient selection and monitoring are crucial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

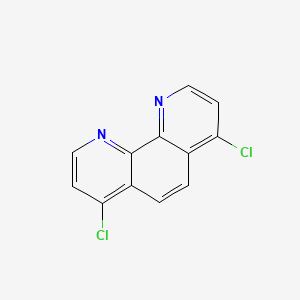

![2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B1630605.png)